
4-Oxobutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxobutanoyl chloride, also known as butanoyl chloride, 4-oxo, is a chemical compound with the molecular formula C₄H₅ClO₂. It is an acyl chloride derivative of butanoic acid and is used in various chemical reactions and industrial applications due to its reactivity.
Méthodes De Préparation
4-Oxobutanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxobutanoic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
4-Oxobutanoic acid+SOCl2→4-Oxobutanoyl chloride+SO2+HCl
Another method involves the use of α,α-dichloromethyl methyl ether as a reagent to convert carboxylic acids to acid chlorides . This method is economical and straightforward, making it suitable for industrial production.
Analyse Des Réactions Chimiques
4-Oxobutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxobutanoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-hydroxybutanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents and conditions used in these reactions include thionyl chloride, α,α-dichloromethyl methyl ether, and reducing agents like LiAlH₄. The major products formed from these reactions are amides, esters, thioesters, and 4-oxobutanoic acid.
Applications De Recherche Scientifique
4-Oxobutanoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-oxobutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
4-Oxobutanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl chloride (CH₃COCl): Acetyl chloride is a simpler acyl chloride with a similar reactivity profile but a smaller molecular structure.
Propionyl chloride (C₂H₅COCl): Propionyl chloride has a similar reactivity but differs in the length of the carbon chain.
Benzoyl chloride (C₆H₅COCl): Benzoyl chloride has an aromatic ring, making it more stable and less reactive compared to aliphatic acyl chlorides like this compound.
The uniqueness of this compound lies in its 4-oxo functional group, which imparts distinct reactivity and applications compared to other acyl chlorides.
Propriétés
Numéro CAS |
32323-51-6 |
|---|---|
Formule moléculaire |
C4H5ClO2 |
Poids moléculaire |
120.53 g/mol |
Nom IUPAC |
4-oxobutanoyl chloride |
InChI |
InChI=1S/C4H5ClO2/c5-4(7)2-1-3-6/h3H,1-2H2 |
Clé InChI |
RNFBTQZQEPNQMJ-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
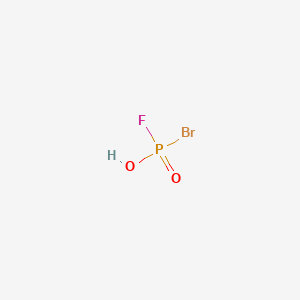
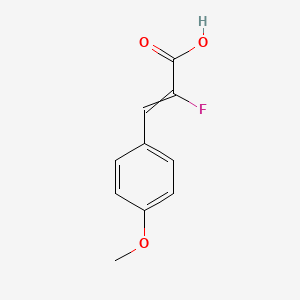
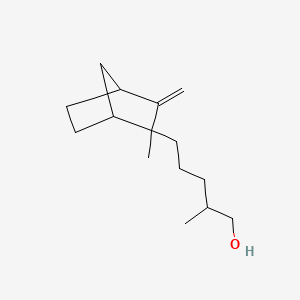
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
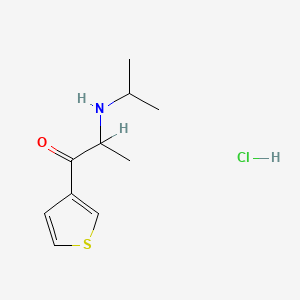
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
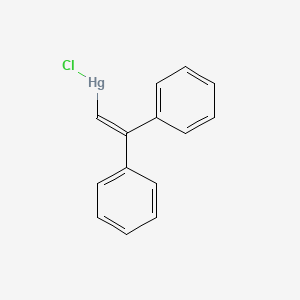
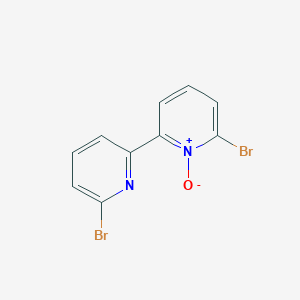
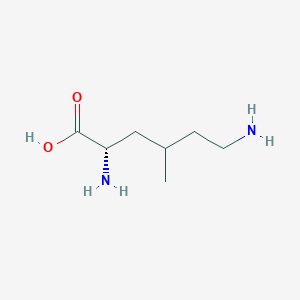
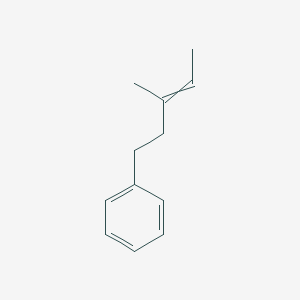
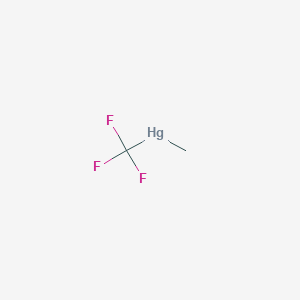
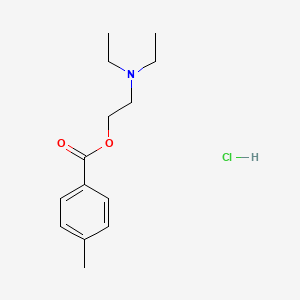
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
